Cdk4 Inhibitor

Content Navigation

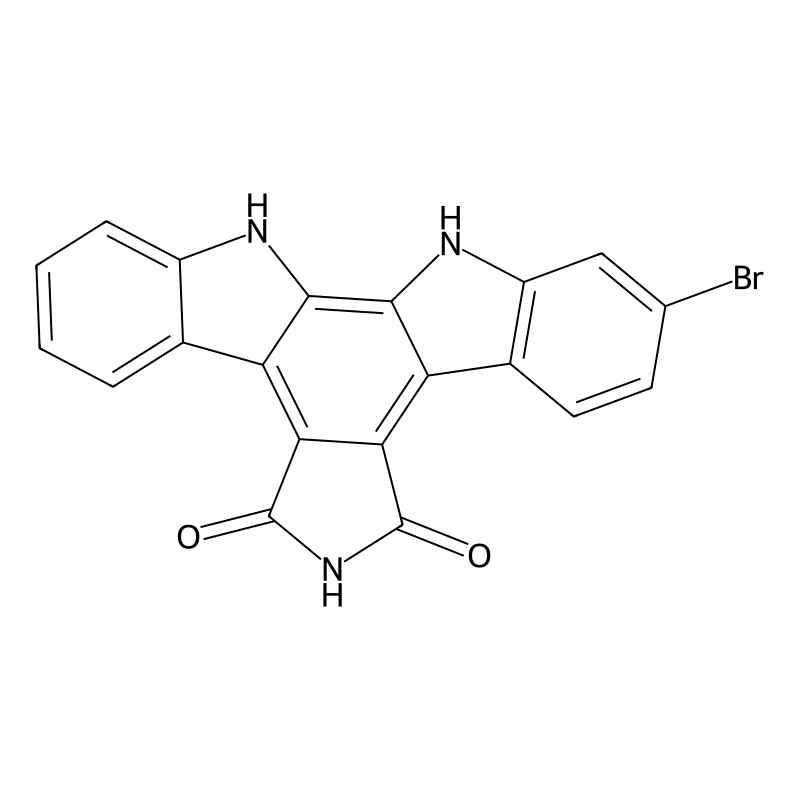

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cdk4 inhibitors are small molecules designed to selectively inhibit the activity of cyclin-dependent kinases 4 and 6. These kinases are essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting these kinases, Cdk4 inhibitors prevent the phosphorylation of retinoblastoma protein, a critical tumor suppressor that regulates cell cycle progression. The primary Cdk4 inhibitors currently in clinical use include palbociclib, ribociclib, and abemaciclib, which have shown efficacy in treating hormone receptor-positive breast cancer .

Cdk4 inhibitors act by binding to the ATP-binding pocket of CDK4, a protein kinase essential for cell cycle progression [1]. This binding prevents CDK4 from binding to its natural substrate, cyclin D, which is required for its activity. As a result, CDK4 cannot phosphorylate downstream targets needed for cell cycle progression, leading to cell cycle arrest and ultimately inhibiting cancer cell growth [2].

Cdk4 inhibitors are generally well-tolerated, but they can cause side effects such as fatigue, diarrhea, and low blood cell counts [1]. These drugs can also interact with other medications, so it's crucial for patients to disclose all medications they are taking to their doctor.

Data on specific toxicities and safety profiles can be found in the prescribing information for each FDA-approved Cdk4 inhibitor.

Here are some examples of Cdk4 inhibitors and their prescribing information:

Cdk4 Inhibitors in Cancer Treatment

The most established application of Cdk4 inhibitors is in the treatment of hormone receptor-positive (HR+) breast cancer, specifically for HER2-negative subtypes. Clinical trials have shown that Cdk4 inhibitors, when combined with endocrine therapy (e.g., aromatase inhibitors or fulvestrant), significantly improve progression-free survival and overall survival compared to endocrine therapy alone [, ]. Here, Cdk4 inhibitors work by targeting a key pathway involved in the growth of HR+ breast cancer cells.

Cdk4 Inhibitors Beyond Breast Cancer

While most extensively studied in breast cancer, Cdk4 inhibitors are being explored in other cancer types as well. Preclinical and early-stage clinical studies suggest potential benefits in cancers like:

Cdk4 inhibitors primarily function through competitive inhibition of ATP binding at the active site of Cdk4 and Cdk6. This inhibition prevents the phosphorylation of target substrates such as retinoblastoma protein. The general reaction can be summarized as follows:

The presence of Cdk4 inhibitors disrupts this equilibrium by binding more effectively than ATP, thereby reducing the kinase activity and subsequent phosphorylation events that lead to cell cycle progression .

The biological activity of Cdk4 inhibitors includes:

- Cell Cycle Arrest: Inhibition of Cdk4/Cdk6 leads to G1 phase arrest, preventing cells from entering S phase.

- Induction of Apoptosis: Some studies indicate that these inhibitors can trigger apoptotic pathways in cancer cells by increasing pro-apoptotic factors like Bax and decreasing anti-apoptotic factors like Bcl-2 .

- Synergistic Effects: When used in combination with other therapies (e.g., endocrine therapy), Cdk4 inhibitors can enhance therapeutic efficacy by targeting multiple pathways involved in tumor growth .

The synthesis of Cdk4 inhibitors typically involves several steps:

- Design and Screening: Initial compounds are designed using structure-activity relationship studies and screened for their inhibitory effects on Cdk4/Cdk6.

- Chemical Synthesis: Common synthetic methods include:

For example, palbociclib is synthesized through a series of

Cdk4 inhibitors are primarily used in oncology, particularly for:

- Breast Cancer Treatment: Approved for use in hormone receptor-positive breast cancer as part of combination therapy with aromatase inhibitors or selective estrogen receptor modulators .

- Clinical Trials: Ongoing research is exploring their efficacy in other cancers such as lung cancer and endometrial cancer .

Interaction studies focus on understanding how Cdk4 inhibitors interact with their targets and other cellular components:

- Binding Affinity Studies: Techniques like surface plasmon resonance or isothermal titration calorimetry are used to measure how well these compounds bind to Cdk4/Cdk6.

- Molecular Docking Studies: Computational approaches help predict how these inhibitors fit into the active site of the kinase enzymes, providing insights into their mechanism of action .

Several compounds share similarities with Cdk4 inhibitors but differ in structure or mechanism. Below is a comparison highlighting their uniqueness:

| Compound | Mechanism | Selectivity | Clinical Status |

|---|---|---|---|

| Palbociclib | Competitive inhibition | High for Cdk4/Cdk6 | Approved for breast cancer |

| Ribociclib | Competitive inhibition | High for Cdk4/Cdk6 | Approved for breast cancer |

| Abemaciclib | Competitive inhibition | Higher affinity for Cdk4 | Approved for breast cancer |

| Dinaciclib | Broad-spectrum inhibition | Less selective | Clinical trials |

| Tazemetostat | EZH2 inhibitor | Specific to EZH2 | Approved for certain cancers |

Cdk4 inhibitors like palbociclib, ribociclib, and abemaciclib are unique due to their selectivity towards cyclin-dependent kinases 4 and 6 compared to other kinase inhibitors which may have broader targets or different mechanisms .

The development of cyclin-dependent kinase 4 inhibitors represents a remarkable journey spanning over three decades of scientific advancement. The foundational discoveries began in 1991 with the identification of D-type cyclins, which were found to induce the transition from G1 phase to S phase of the cell cycle in both budding yeast cells and murine macrophages [1]. This discovery was quickly followed by the identification of their corresponding kinase partners, with cyclin-dependent kinase 4 being discovered in 1993-1994 as the first cyclin-dependent kinase that bound to and was activated by the three D-type cyclins [2].

A critical milestone in understanding cyclin-dependent kinase 4 regulation came with the discovery of p16INK4a in 1994, a highly specific 16 kilodalton polypeptide inhibitor that bound to and potently inhibited cyclin D-cyclin-dependent kinase 4 kinase activity while sparing other cyclin-dependent kinase complexes [3] [2]. This discovery provided compelling evidence that cyclin-dependent kinase 4 acts upstream of retinoblastoma protein and predicted that chemical cyclin-dependent kinase 4/6 inhibitors would show efficacy only if retinoblastoma protein were functionally intact [3].

Based on these foundational discoveries in the early 1990s, David Beach and Giulio Draetta founded Mitotix, Incorporated in late 1993 with the specific goal of developing a drug that would specifically inhibit cyclin-dependent kinase 4 [3] [2]. Although inhibitors such as flavopiridol and roscovitine that broadly targeted cyclin-dependent kinases were available at the time, the Mitotix scientific advisory board decided to pursue cyclin-dependent kinase 4-specific inhibition [3].

The early attempts at cyclin-dependent kinase 4 inhibitor development encountered significant challenges. Assays for cyclin D-cyclin-dependent kinase 4 retinoblastoma kinase activity were optimized for high-throughput screening of chemical libraries, and several lead compounds were identified. These preliminary efforts led to a partnership with DuPont Merck chemists who attempted to synthesize derivative compounds that inhibited cyclin-dependent kinase 4 without affecting other cyclin-dependent kinases [3] [2]. However, no suitable drugs were identified during this period, and Mitotix was sold during the dot-com bust in 2000-2001 [3].

Structure-Based Drug Design Approaches

The development of effective cyclin-dependent kinase 4 inhibitors has been greatly facilitated by sophisticated structure-based drug design approaches. Early efforts were hampered by the absence of experimental cyclin-dependent kinase 4 crystal structures, necessitating the construction of cyclin-dependent kinase 4 homology models based on X-ray analysis of activated forms of cyclin-dependent kinase 2 [4] [5].

One of the pioneering structure-based design efforts involved the application of a novel de novo design strategy that combined the de novo design program LEGEND with an in-house structure selection supporting system SEEDS to generate new scaffold candidates [4] [6]. This approach identified four classes of scaffold candidates, including diarylurea, which became a foundation for subsequent inhibitor development [4].

A particularly important breakthrough came from the systematic identification of specifically altered amino acid residues around the adenosine triphosphate binding pocket in cyclin-dependent kinase 4 through comparison with 390 representative kinases [5] [7]. This analysis revealed that Asp99, Thr102, and Gln98 of cyclin-dependent kinase 4, which are located in the p16 binding region, could serve as target residues for specific interactions with cyclin-dependent kinase 4 [5] [8]. The structural basis for cyclin-dependent kinase 4 selective inhibition was analyzed by combining molecular modeling with X-ray analysis of cyclin-dependent kinase 4 mimic cyclin-dependent kinase 2-inhibitor complexes, revealing that hydrogen bonding with the carboxyl group of Asp99 and hydrophobic van der Waals contact with the side chains of Thr102 and Gln98 are crucial for selectivity [5] [8].

The discovery of the crystal structure of human cyclin-dependent kinase 4 in complex with a D-type cyclin provided unprecedented insights into the unique structural characteristics of this kinase [9] [10]. Unlike other cyclin-dependent kinase/cyclin complexes, the cyclin-dependent kinase 4/cyclin D structure revealed that cyclin binding may not be sufficient to drive the cyclin-dependent kinase active site toward an active conformation [9] [10]. This finding suggested that the structural mechanism of cyclin-dependent kinase 4/cyclin D activation differs markedly from that of previously studied cyclin-dependent kinase/cyclin complexes [10].

Recent advances in structure-based design have focused on exploiting subtle variations in cyclin-dependent kinase binding pockets to achieve selectivity [11]. One particularly promising approach identified that a sequential difference of an αD-helix motif between cyclin-dependent kinase 4 and cyclin-dependent kinase 6 represents an ideal "sweet spot" that influences binding selectivity [11]. This led to the design of small molecules with a 1,4-trans-cyclohexanediamine sidechain that specifically promotes interactions with the αD-helix motif in cyclin-dependent kinase 4 but not in cyclin-dependent kinase 6 [11].

First-Generation Cyclin-Dependent Kinase 4/6 Inhibitors

The first generation of cyclin-dependent kinase inhibitors consisted of broad-spectrum, pan-cyclin-dependent kinase inhibitors that demonstrated significant limitations in clinical development. Flavopiridol, a flavonoid derived from an indigenous plant from India, was the first cyclin-dependent kinase inhibitor to enter human clinical trials [12] [13]. This compound demonstrated potent inhibition of cyclin-dependent kinases 1, 2, 4, and 7 in cell-free assays with IC50 values in the region of 100 nanomolar and showed tumor cell growth inhibition in vitro with typical IC50 values also around 100 nanomolar [13].

Flavopiridol exhibited in vivo antitumor activity against a variety of human tumor xenografts, particularly when administered on a regular daily rather than weekly schedule, and showed notable efficacy against prostate carcinoma, head and neck cancer, non-Hodgkin lymphoma, and leukemia [13]. The drug demonstrated linear pharmacokinetics with dose and bi-exponential decline in both rodents and humans, with oral bioavailability in rodents of approximately 20 percent [13]. Despite these promising preclinical results, clinical trials revealed significant limitations [12] [13].

The major toxicities observed with flavopiridol included secretory diarrhea and a pro-inflammatory syndrome associated with hypotension [12]. Single-agent clinical trials primarily used a 72-hour continuous infusion schedule, with dose-limiting toxicities being diarrhea and hypotension [13]. While biologically active plasma concentrations of flavopiridol (approximately 300-500 nanomolar) were easily achievable in patients, the drug showed only limited single-agent antitumor activity, with partial responses reported in patients with renal cancer and gastric cancer [12] [13].

Roscovitine represents another important first-generation cyclin-dependent kinase inhibitor that has been extensively studied [14] [15]. This broad-range purine analog inhibitor demonstrates activity against cyclin-dependent kinases 1, 2, 5, and 7 with IC50 values of approximately 0.2-0.7 micromolar, but is notably a poor inhibitor of cyclin-dependent kinases 4 and 6 with IC50 values greater than 100 micromolar [14]. Roscovitine acts by competing with adenosine triphosphate for binding at the adenosine triphosphate-binding site of cyclin-dependent kinases, as confirmed by direct cocrystallization studies with cyclin-dependent kinase 2 and cyclin-dependent kinase 5/p25 [14].

The compound has been widely used as a biological tool in cell cycle, cancer, apoptosis, and neurobiology studies and has been tested in several phase I and II clinical trials both as monotherapy and combination therapy [14] [15]. Roscovitine arrests the cell cycle in all tested cancer cell lines with an average IC50 value of about 15 micromolar and blocks cell cycle progression in G0, G1, S, or G2/M phases depending on the dose, time, and cell line [15].

The fundamental limitation of first-generation cyclin-dependent kinase inhibitors was their lack of selectivity, leading to extensive off-target effects and unacceptable toxicity profiles [16] [17] [1]. These broad-spectrum inhibitors affected multiple cellular processes beyond cell cycle regulation, including transcription through inhibition of cyclin-dependent kinase 7 and cyclin-dependent kinase 9, resulting in cytotoxicity in normal cells and a narrow therapeutic window [17] [1].

Second-Generation Cyclin-Dependent Kinase 4/6 Inhibitors

Second-generation cyclin-dependent kinase inhibitors were developed with the aim of increasing selectivity and potency compared to first-generation compounds, but still demonstrated limited efficacy and considerable toxicity in clinical studies [16]. The most prominent example of this generation is dinaciclib (SCH727965, MK-7965), a multi-target inhibitor that selectively targets cyclin-dependent kinases 1, 2, 5, and 9 [18] [19] [20].

Dinaciclib was developed by Merck & Company, Limited and represents a significant improvement over first-generation inhibitors in terms of therapeutic index [18] [19]. As a second-generation cyclin-dependent kinase inhibitor, dinaciclib is more potent and has a broader therapeutic index than flavopiridol [18]. The compound has demonstrated impressive anti-tumor activity in lung cancer, breast cancer, and chronic lymphocytic carcinoma and has progressed to phase III clinical trials [20].

The mechanism of action of dinaciclib involves primarily inhibiting the activity of cyclin-dependent kinase 9, thereby preventing the phosphorylation of the carboxyl terminus of RNA polymerase II, which plays a transcriptional inhibitory role and induces cell apoptosis [20]. This transcriptional inhibition leads to decreased expression of anti-apoptotic proteins such as Mcl-1 and Bcl-2, subsequently inducing apoptosis in cancer cells [21]. The compound has shown particular efficacy in hematological malignancies, with studies demonstrating that dinaciclib can eliminate many cytokines in the microenvironment essential for chronic lymphocytic leukemia cell growth [20].

Despite these improvements, second-generation inhibitors like dinaciclib still suffered from toxicity issues associated with their multi-target activity against kinase isoforms fundamental for the proliferation (cyclin-dependent kinase 1) and survival (cyclin-dependent kinase 9) of normal cells [16]. Clinical trials revealed that dinaciclib, while superior to flavopiridol in treating chronic lymphocytic leukemia, still produced significant adverse effects that limited its clinical utility [20].

The limitations of second-generation inhibitors highlighted the need for even greater selectivity in cyclin-dependent kinase inhibitor design. The toxicity of these compounds was attributed to their continued activity against multiple cyclin-dependent kinase targets, emphasizing that achieving therapeutic efficacy would require compounds with highly specific activity against cyclin-dependent kinases 4 and 6 while sparing other family members [16] [22].

Novel Cyclin-Dependent Kinase 4/6 Inhibitor Development

The evolution toward highly selective cyclin-dependent kinase 4/6 inhibitors marked a paradigm shift in the field, leading to the development of third-generation compounds that demonstrated remarkable clinical success. This breakthrough came from chemists at Parke-Davis who developed PD0332991 (later known as palbociclib), which would eventually become Pfizer's Ibrance [3] [2]. Palbociclib emerged as an orally bioavailable, low nanomolar reversible inhibitor of cyclin-dependent kinases 4 and 6 that exhibited no significant activity against a wide panel of other kinases, including cyclin E- and A-driven cyclin-dependent kinase 2 and cyclin B-cyclin-dependent kinase 1, which were more than 1000-fold less sensitive to the drug [3] [2].

The success of palbociclib paved the way for the development of additional highly selective cyclin-dependent kinase 4/6 inhibitors. Ribociclib (LEE011), developed by Novartis, and abemaciclib (LY2835219), developed by Eli Lilly, followed similar design principles but incorporated distinct chemical scaffolds [22] [23]. All three compounds are orally active, highly specific inhibitors that bind to the adenosine triphosphate cleft of cyclin-dependent kinases 4 and 6 with minimal toxicity [23].

Palbociclib and ribociclib are based on a similar pyrido[2,3-d]pyrimidin-7-one scaffold that was optimized for selectivity toward cyclin-dependent kinases 4 and 6 [24]. In contrast, abemaciclib was developed from a 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold [24]. While all three drugs inhibit cyclin-dependent kinases 4 and 6, abemaciclib demonstrates additional activity against multiple other kinases, including cyclin-dependent kinase 9, with an IC50 value of 57 nanomolar [22] [24].

The clinical success of these third-generation inhibitors led to rapid regulatory approval. Palbociclib became the first cyclin-dependent kinase 4/6 inhibitor to receive United States Food and Drug Administration approval in February 2015. Ribociclib followed in 2016, and abemaciclib received approval in 2017. These approvals were based on progression-free survival benefits demonstrated in phase III trials, with the most common grade 3 treatment-related side effects being neutropenia, fatigue, nausea, and diarrhea [23].

Recent developments have focused on next-generation cyclin-dependent kinase inhibitors designed to overcome limitations of current therapies. PF-07220060, a first-in-class next-generation cyclin-dependent kinase 4-selective inhibitor with significant cyclin-dependent kinase 6 sparing, represents a novel approach to improving the therapeutic index. This compound is designed to maximize cyclin-dependent kinase 4 coverage while minimizing cyclin-dependent kinase 6 inhibition, based on the understanding that most hormone receptor-positive breast cancers express low cyclin-dependent kinase 6, while cyclin-dependent kinase 4 is likely the major cell cycle driver.

The rationale behind cyclin-dependent kinase 4-selective development stems from evidence that neutropenia associated with standard cyclin-dependent kinase 4/6 inhibitors is primarily driven by cyclin-dependent kinase 6 inhibition, which creates an obstacle to complete cyclin-dependent kinase 4 inhibition. Early clinical data from phase I/2a trials of PF-07220060 in combination with endocrine therapy have shown encouraging clinical efficacy and a favorable safety profile in patients with hormone receptor-positive, HER2-negative metastatic breast cancer.

Another promising approach involves the development of proteolysis targeting chimeras (PROTACs) for cyclin-dependent kinase 4/6 degradation. These heterobifunctional molecules comprise a ligand for the target protein and an E3 ligase-recruiting ligand connected by a linker, enabling selective protein degradation rather than just inhibition. Cereblon-recruiting palbociclib-based PROTACs selectively degrade cyclin-dependent kinase 6, while cereblon-recruiting abemaciclib-based PROTACs selectively degrade cyclin-dependent kinase 4.

The development of resistance mechanisms has also spurred innovation in next-generation inhibitor design. Multiple mechanisms of resistance have been identified, including loss of retinoblastoma protein function, activation of cyclin E-cyclin-dependent kinase 2 pathways, and alterations in PI3K/AKT/mTOR signaling. Novel inhibitors are being designed to address these resistance mechanisms through combination approaches and alternative targeting strategies.

Recent advances include the development of dual-target inhibitors that combine cyclin-dependent kinase 4/6 inhibition with other therapeutic targets. AMG 925, developed by Amgen, represents a dual inhibitor of cyclin-dependent kinase 4 and fms-like tyrosine kinase 3 designed to overcome resistance in acute myeloid leukemia [22]. Similarly, combination approaches with aurora kinase A inhibitors, AKT inhibitors, and MAPK pathway inhibitors are under active clinical development.

The field continues to evolve with the application of artificial intelligence and machine learning approaches to inhibitor design. Fragment-based deep generative models have been used to rapidly identify selective cyclin-dependent kinase 4/6 kinase inhibitors with novel skeletons, demonstrating the potential for computational approaches to accelerate inhibitor discovery.